N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole nucleus.
Uniqueness
N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24ClN3 |
---|---|
Molecular Weight |
293.83 g/mol |
IUPAC Name |
N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H23N3.ClH/c1-18(2)10-5-11-19-15-7-4-3-6-13(15)14-12-17-9-8-16(14)19;/h8-9,12H,3-7,10-11H2,1-2H3;1H |
InChI Key |
KZUCIZFKBUALOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C3=C1C=CN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.